molecular formula C12H19N5O3S B134640 7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine CAS No. 152537-58-1

7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine

Cat. No. B134640
M. Wt: 313.38 g/mol
InChI Key: IRCWEOUPZLIZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in tumor cells.

Biochemical And Physiological Effects

Studies have shown that 7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine can cause a decrease in tumor growth and an increase in survival rates in animal models. Additionally, this compound has been shown to exhibit antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Advantages And Limitations For Lab Experiments

One advantage of using 7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine in lab experiments is its potent antitumor and antimicrobial activity. However, one limitation is that the mechanism of action is not fully understood, which may hinder further research in this area.

Future Directions

There are several future directions for research involving 7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine. One potential area of research is investigating its potential as a chemotherapeutic agent for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action and to develop more effective derivatives of this compound. Finally, studies are needed to investigate the potential for this compound as an antimicrobial agent in clinical settings.
Conclusion
In conclusion, 7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine is a chemical compound that has shown potential in various fields of scientific research. Its potent antitumor and antimicrobial activity make it a promising candidate for further study, and future research is needed to fully understand its mechanism of action and to develop more effective derivatives.

Scientific Research Applications

7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antitumor activity and has been investigated for its potential as a chemotherapeutic agent. Additionally, this compound has been studied for its potential as an antimicrobial agent, with promising results in inhibiting the growth of various bacterial strains.

properties

CAS RN

152537-58-1

Product Name

7,8-Dimethyl-6-(2,2-dimethyl-3-sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine

Molecular Formula

C12H19N5O3S

Molecular Weight

313.38 g/mol

IUPAC Name

3-[(7,8-dimethyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxy]-2,2-dimethylpropane-1-sulfonamide

InChI

InChI=1S/C12H19N5O3S/c1-8-9(2)11(16-17-10(8)14-7-15-17)20-5-12(3,4)6-21(13,18)19/h7H,5-6H2,1-4H3,(H2,13,18,19)

InChI Key

IRCWEOUPZLIZAX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN2C1=NC=N2)OCC(C)(C)CS(=O)(=O)N)C

Canonical SMILES

CC1=C(C(=NN2C1=NC=N2)OCC(C)(C)CS(=O)(=O)N)C

Other CAS RN

152537-58-1

synonyms

3-[(4,5-dimethyl-1,2,7,9-tetrazabicyclo[4.3.0]nona-2,4,6,8-tetraen-3-y l)oxy]-2,2-dimethyl-propane-1-sulfonamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 30 ml of dimethylformamide was suspended 1.38 g of 60% sodium hydride in oil, followed by addition of 2.51 g of 3-hydroxy-2,2-dimethyl-1-propanesulfonamide and the mixture was stirred under reduced pressure at room temperature for 1 hour. To this was added 2.56 g of 6-chloro-7,8-dimethyl[1,2,4]triazolo[1,5-b]pyridazine and the mixture was stirred at room temperature for 3 hours. Following addition of 100 ml of iced water, the reaction mixture was adjusted to pH 6 with 5N-hydrochloric acid and extracted with 3 portions of ethyl acetate-tetrahydrofuran (2:1). The extract was washed with 20 ml of saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. The solvent was then distilled off under reduced pressure and the residue was subjected to silica gel column chromatography, elution being carried out with dichloromethane-methanol (30:1). The fractions containing the desired product were pooled and concentrated to provide 0.63 g of the title compound. m.p. 175°-177° C.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step Two
Name
6-chloro-7,8-dimethyl[1,2,4]triazolo[1,5-b]pyridazine
Quantity
2.56 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

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